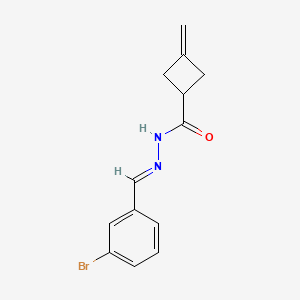

![molecular formula C13H14FN3OS B5516025 3-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5516025.png)

3-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

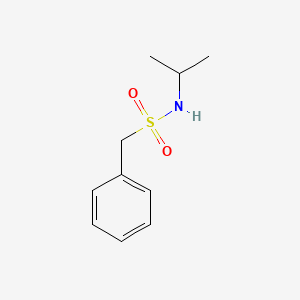

3-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C13H14FN3OS and its molecular weight is 279.34 g/mol. The purity is usually 95%.

The exact mass of the compound 3-fluoro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzamide is 279.08416141 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Semiconductors and Optoelectronic Applications

Benzo[d][1,2,3]thiadiazole derivatives, similar to the one , have been extensively studied for their implementation in organic semiconductors. These compounds, due to their electron-deficient nature, find applications in transistors, solar cells, photodetectors, and thermoelectrics. A study by Chen et al. (2016) introduces isomers of benzo[d][1,2,3]thiadiazole (isoBT), including new fluoro-substituted units, for constructing high-performance optoelectronic semiconductors, demonstrating the critical role of thiadiazole derivatives in enabling advanced electronic materials with notable device performance (Chen et al., 2016).

Radiopharmaceutical Applications

Fluorine-18 labeled tracers containing structures akin to 3-fluoro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzamide are crucial in clinical imaging. These tracers, such as [18F]FMISO and [18F]PM-PBB3, are used for imaging hypoxia and tau pathology respectively. Ohkubo et al. (2021) discuss the synthesis of these radiotracers through 18F-fluoroalkylation, highlighting their significance in diagnostic applications and the versatility of fluorinated thiadiazole derivatives in radiopharmacy (Ohkubo et al., 2021).

Antimicrobial Agents

Compounds with thiadiazole structures exhibit promising antimicrobial properties. A study by Anuse et al. (2019) on substituted 2-aminobenzothiazoles derivatives for their antimicrobial activity showcases the potential of thiadiazole derivatives as bases for designing new antimicrobial agents. These compounds demonstrated activity against resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of thiadiazole and benzamide derivatives in combating antimicrobial resistance (Anuse et al., 2019).

Fluorescence Studies

The fluorescence properties of thiadiazole derivatives are of interest for biochemical applications. Matwijczuk et al. (2018) conducted fluorescence studies on compounds with thiadiazole structures, observing dual fluorescence and distinct fluorescence emissions in aqueous solutions. These findings suggest the potential of these compounds in developing fluorescent probes for biological and chemical sensing applications (Matwijczuk et al., 2018).

Anticancer Research

Fluorinated benzothiazole derivatives have been synthesized and evaluated for their anticancer properties. Hutchinson et al. (2001) report on the synthesis of mono- and difluorinated benzothiazoles, which were found to be potently cytotoxic in vitro against breast cancer cell lines. The study emphasizes the therapeutic potential of fluorinated thiadiazole derivatives in cancer treatment (Hutchinson et al., 2001).

Direcciones Futuras

Thiadiazole derivatives, such as “3-fluoro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzamide”, have shown promise in the field of cancer therapeutics . Despite substantial progress made toward understanding cancer pathogenesis, this disease remains one of the leading causes of mortality. Thus, there is an urgent need to develop novel, more effective anticancer therapeutics . Thiadiazole derivatives are being studied for their potential anticancer activities, and several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs .

Propiedades

IUPAC Name |

3-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3OS/c1-8(2)6-11-16-17-13(19-11)15-12(18)9-4-3-5-10(14)7-9/h3-5,7-8H,6H2,1-2H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYGXLDMHOFBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5515945.png)

![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)

![N-propan-2-yl-N'-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]oxamide](/img/structure/B5515970.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)

![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)

![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)

![{2-chloro-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)